molecular formula C9H11BrClN B3420240 2-(3-bromophenyl)cyclopropanamine HCl CAS No. 1807920-14-4

2-(3-bromophenyl)cyclopropanamine HCl

Cat. No. B3420240
CAS RN: 1807920-14-4
M. Wt: 248.55 g/mol
InChI Key: PDPFGIOAIWJVJE-OULXEKPRSA-N
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Description

2-(3-bromophenyl)cyclopropanamine HCl is a chemical compound with the molecular formula C9H11BrClN and a molecular weight of 248.55 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(3-bromophenyl)cyclopropanamine HCl consists of a cyclopropane ring attached to a bromophenyl group and an amine group . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-bromophenyl)cyclopropanamine HCl, such as its melting point, boiling point, and density, were not found in the search results .

Scientific Research Applications

Bromocriptine and Diabetes Treatment

Bromocriptine-QR, a quick-release formulation, is highlighted for its unique mechanism of action targeting the central nervous system, specifically the hypothalamus, for the treatment of type 2 diabetes. It demonstrates peripheral improvements in metabolic parameters without the common adverse effects associated with traditional diabetes treatments (Scranton & Cincotta, 2010).

Environmental and Analytical Chemistry

Research into bromoform (CHBr3), a significant source of atmospheric organic bromine, discusses its oceanic emissions, atmospheric chemistry implications, and the need for integrated marine and atmospheric observations. This highlights the importance of understanding brominated compounds in environmental science (Quack & Wallace, 2003).

Chemical Synthesis

The development of a practical synthesis for 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing anti-inflammatory drugs, showcases the relevance of brominated compounds in pharmaceutical manufacturing and the challenges in their synthesis (Qiu et al., 2009).

Phosphonic Acid Applications

A review on phosphonic acids emphasizes their wide range of applications across chemistry, biology, and physics due to their structural analogy with phosphate moieties. This suggests potential research applications in the design of new drugs or materials using brominated analogs (Sevrain et al., 2017).

Toxicology and Environmental Impact

Studies on the environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) offer insights into the behavior of brominated compounds in the environment and their potential health impacts, suggesting areas of research into the environmental safety and regulatory aspects of brominated chemical usage (Koch & Sures, 2018).

Future Directions

The future directions for 2-(3-bromophenyl)cyclopropanamine HCl are not specified in the search results. The future applications of a compound typically depend on its properties and potential uses .

properties

IUPAC Name

(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPFGIOAIWJVJE-OULXEKPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1807920-14-4
Record name rac-(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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